molecular formula C8H13NO2 B2574628 Methoxycarbonylmethylenepiperidine CAS No. 264217-34-7

Methoxycarbonylmethylenepiperidine

Cat. No. B2574628
CAS RN: 264217-34-7
M. Wt: 155.197
InChI Key: BUQMLNARLNVRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis of Pharmaceuticals

Methoxycarbonylmethylenepiperidine is a valuable compound in the synthesis of various pharmaceuticals. Its structure is conducive to forming piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives are crucial for designing drugs due to their wide range of biological activities.

Development of Anticancer Agents

Piperidine derivatives, including those derived from Methoxycarbonylmethylenepiperidine, have shown promise as anticancer agents . They are being studied for their potential to inhibit cancer cell growth and metastasis.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make Methoxycarbonylmethylenepiperidine an important precursor in developing treatments for infections . Research is ongoing to optimize these compounds for better efficacy and lower toxicity.

Neurological Disorder Treatments

Compounds synthesized from Methoxycarbonylmethylenepiperidine are being explored for their therapeutic potential in treating neurological disorders such as Alzheimer’s disease and psychosis . Their ability to cross the blood-brain barrier makes them suitable candidates for such applications.

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented, and Methoxycarbonylmethylenepiperidine serves as a starting point for developing new pain relief and anti-inflammatory medications .

properties

IUPAC Name

methyl (2Z)-2-piperidin-2-ylideneacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h6,9H,2-5H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQWICMCUQFVFB-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxycarbonylmethylenepiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.